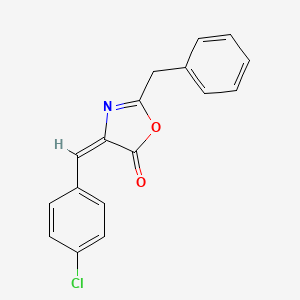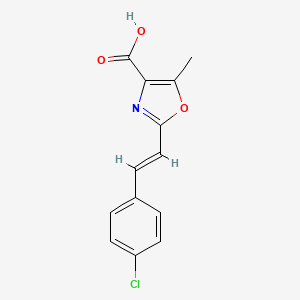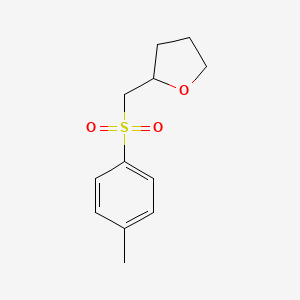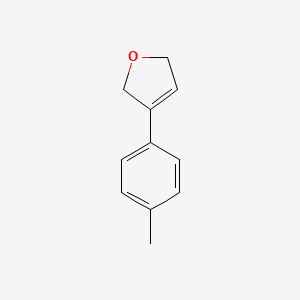
3-(4-Methylphenyl)-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-tolyl)-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans It features a furan ring that is partially hydrogenated and substituted with a p-tolyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-tolyl)-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of p-tolylacetaldehyde with ethylene glycol in the presence of an acid catalyst can yield the desired dihydrofuran derivative.
Another method involves the use of palladium-catalyzed cyclization reactions. In this approach, p-tolyl-substituted alkenes can be cyclized using palladium catalysts under mild conditions to form the dihydrofuran ring.
Industrial Production Methods
Industrial production of 3-(p-tolyl)-2,5-dihydrofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-tolyl)-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydrofuran ring to a fully saturated furan ring. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur at the p-tolyl group, allowing for the introduction of various substituents. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products
Oxidation: Furan derivatives with oxidized functional groups
Reduction: Fully saturated furan rings
Substitution: Halogenated or nitrated derivatives of 3-(p-tolyl)-2,5-dihydrofuran
Wissenschaftliche Forschungsanwendungen
3-(p-tolyl)-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of furan derivatives with biological molecules.
Medicine: Potential applications in drug development due to its structural similarity to bioactive molecules. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the development of new materials with specific functions.
Wirkmechanismus
The mechanism of action of 3-(p-tolyl)-2,5-dihydrofuran depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the p-tolyl group and the furan ring. These effects can modulate the compound’s behavior in various reactions, such as electrophilic substitution and nucleophilic addition.
In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydrofuran: Lacks the p-tolyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-(p-tolyl)furan: Fully aromatic furan ring, differing in reactivity and stability compared to the dihydrofuran derivative.
p-Tolylacetaldehyde: Precursor in the synthesis of 3-(p-tolyl)-2,5-dihydrofuran, with different chemical properties and reactivity.
Uniqueness
3-(p-tolyl)-2,5-dihydrofuran is unique due to the presence of both the p-tolyl group and the partially hydrogenated furan ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
859444-21-6 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-2,5-dihydrofuran |
InChI |
InChI=1S/C11H12O/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
SGCSZOLDRJSPQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


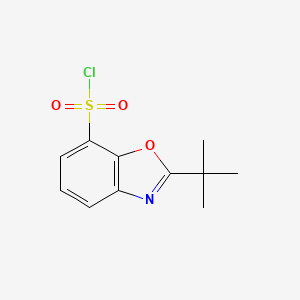
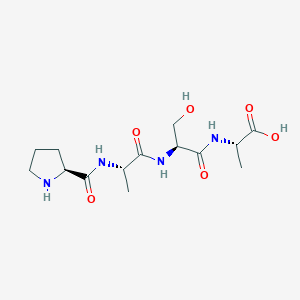
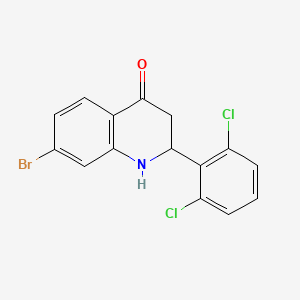
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

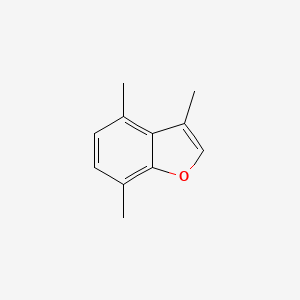
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
